molecular formula C19H23N3O3S B5206428 N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5206428
M. Wt: 373.5 g/mol
InChI Key: LWJUHRRXNIEDLS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSPB belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and tissue remodeling.
Biochemical and Physiological Effects
N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been found to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and formalin-induced pain. N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, with studies showing that it can induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or to use in cell culture experiments.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of interest is the development of new derivatives of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and its effects on different signaling pathways and enzymes.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the addition of 4-methylpiperazine and sodium sulfite. The resulting compound is then treated with N-chlorosuccinimide and sodium hydroxide to yield N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. The synthesis of N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a complex process that requires careful handling of reagents and precise control of reaction conditions.

Scientific Research Applications

N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-6-3-4-9-18(15)20-19(23)16-7-5-8-17(14-16)26(24,25)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUHRRXNIEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

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